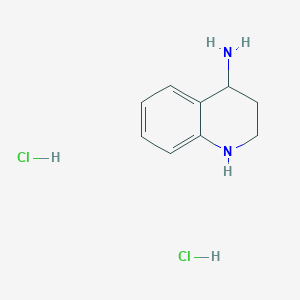

1,2,3,4-Tetrahydroquinolin-4-amine dihydrochloride

Overview

Description

1,2,3,4-Tetrahydroquinolin-4-amine dihydrochloride is a chemical compound with the CAS Number: 1955547-03-1 . It has a molecular weight of 235.16 .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride and its analogs has been a subject of interest in medicinal chemistry . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

The InChI code for 1,2,3,4-Tetrahydroquinolin-4-amine dihydrochloride is1S/C9H12N2.2ClH/c10-8-5-6-11-9-4-2-1-3-7 (8)9;;/h1-4,8,11H,5-6,10H2;2*1H . Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-Tetrahydroquinolin-4-amine dihydrochloride include a molecular weight of 235.16 . The compound is a solid or semi-solid or lump or liquid . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications

Domino Reactions in Drug Synthesis

1,2,3,4-Tetrahydroquinolin-4-amine dihydrochloride: plays a significant role in domino reactions, which are a series of transformations occurring under a single reaction condition without the need to isolate intermediates . These reactions are pivotal in the synthesis of complex bioactive molecules and pharmaceuticals, offering high atom economy and reduced waste.

Optical Properties for Material Science

The compound’s derivatives exhibit intriguing linear and nonlinear optical properties, which are crucial for the development of new materials for optoelectronic applications . These properties include strong solvatochromism and two-photon excited fluorescence, indicating potential use in sensors and imaging technologies.

Asymmetric Synthesis in Chiral Drug Development

The enantioselective synthesis of related compounds, such as 1,2,3,4-tetrahydroquinoline-4-ols , is essential for creating chiral drugs . The chirality of these compounds can significantly affect the efficacy and safety of pharmaceuticals, making this application vital for medicinal chemistry.

Anticancer Agent Research

Derivatives of 1,2,3,4-Tetrahydroquinolin-4-amine are being explored as novel anti-cancer agents . Their ability to interact with various biological targets makes them promising candidates for the development of new therapies against cancer.

Heterocycle Synthesis in Drug Design

The compound is used in the synthesis of heterocycles, which are core structures in many drugs . The versatility of these reactions allows for the creation of diverse and complex structures necessary for high-affinity drug-target interactions.

Green Chemistry Applications

Due to its role in domino reactions, 1,2,3,4-Tetrahydroquinolin-4-amine dihydrochloride contributes to green chemistry principles by enabling efficient syntheses with minimal environmental impact . This is increasingly important in the pharmaceutical industry’s move towards sustainable practices.

Biomimetic Pathways in Synthetic Chemistry

The compound’s use in domino reactions often follows biomimetic pathways, mimicking the efficiency of natural processes . This approach can lead to the discovery of new synthetic routes that are both efficient and environmentally benign.

Entropic Control in Chemical Reactions

In certain reactions, 1,2,3,4-Tetrahydroquinolin-4-amine dihydrochloride can influence the entropic landscape, favoring less probable pathways to yield novel products . This can open up new avenues in synthetic chemistry for the creation of unique molecular architectures.

Mechanism of Action

Mode of Action

It’s known that the compound is involved in domino reactions, which are a highly effective strategy for the synthesis of bioactive natural products and pharmaceutical agents . These methods enable chemists to perform complex synthetic conversions with high efficiency using simple starting materials, often via a biomimetic pathway .

Biochemical Pathways

The compound is involved in a cascade biocatalysis system involving asymmetric hydroxylation and diastereoselective oxidation . This system gives chiral 2-substituted-1,2,3,4-tetrahydroquinoline-4-ols and chiral 2-substituted-2,3-dihydroquinolin-4 (1 H)-ones from (±)-2-substituted-tetrahydroquinolines . The affected pathways and their downstream effects are yet to be fully understood.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.08 .

Result of Action

Given its involvement in domino reactions, it may contribute to the synthesis of bioactive natural products and pharmaceutical agents .

properties

IUPAC Name |

1,2,3,4-tetrahydroquinolin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;;/h1-4,8,11H,5-6,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHRXWSSWSQEMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2C1N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695771 | |

| Record name | 1,2,3,4-Tetrahydroquinolin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7578-79-2 | |

| Record name | 1,2,3,4-Tetrahydroquinolin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

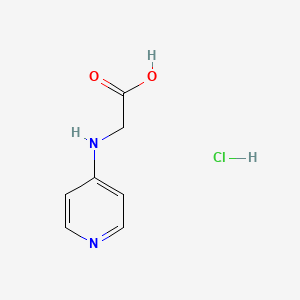

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-Phenyl-2H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride](/img/structure/B1423728.png)